2-Isopropyl-4,6-dimethyl-5-pyrimidinol

Overview

Description

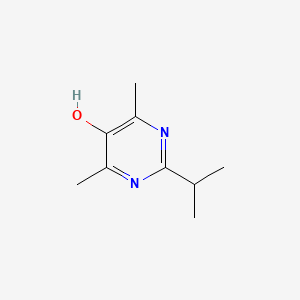

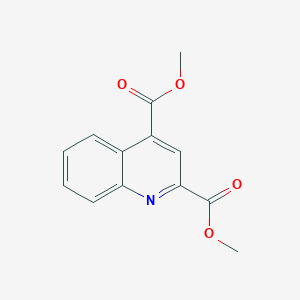

2-Isopropyl-4,6-dimethyl-5-pyrimidinol is a pyrimidine compound . It is reported as a major metabolite of the pesticide diazinon . It has been identified as a urinary metabolite in the general population exposed to organophosphorus compounds (insecticides, flame retardants, and plasticizers) and moth repellents used in Japanese households .

Molecular Structure Analysis

The molecular formula of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol is C9H14N2O . Its average mass is 166.220 Da and its monoisotopic mass is 166.110611 Da .Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts play a crucial role in synthesizing pyrimidine derivatives, including 5H-pyrano[2,3-d]pyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries. The review by Parmar, Vala, and Patel (2023) emphasizes the application of various catalysts like organocatalysts, metal catalysts, and nanocatalysts for developing pyrimidine scaffolds, highlighting their importance in creating lead molecules for therapeutic applications Parmar, Vala, & Patel, 2023.

Environmental Monitoring

Research on environmental exposure to pesticides, including pyrimidine derivatives like diazinon (2-isopropyl-6-methyl-4-pyrimidinol or IMP), has been conducted to understand children's exposure levels. Studies reviewed by Egeghy et al. (2011) consolidate urinary metabolite concentrations from organophosphate and pyrethroid pesticides to identify exposure trends and areas requiring further research Egeghy et al., 2011.

Chemistry and Bioactivity of Pyrimidines

The chemistry and properties of pyrimidine derivatives have been explored for their potential in various applications, including their biological and electrochemical activity. Boča, Jameson, and Linert (2011) provide a comprehensive review of the synthesis, properties, and potential uses of pyrimidine compounds Boča, Jameson, & Linert, 2011.

Analytical Pyrolysis in Soil Organic Matter Research

Analytical pyrolysis has been used to advance soil organic matter (SOM) research, offering insights into the relationship between organic precursors and SOM composition. Leinweber and Schulten (1999) discuss the application of analytical pyrolysis in uncovering SOM constituents and its importance in environmental chemistry Leinweber & Schulten, 1999.

Fluorinated Pyrimidines in Cancer Treatment

Gmeiner (2020) reviews the development of fluorinated pyrimidines (FPs) for cancer treatment, highlighting the synthesis methods, insights into nucleic acid structure perturbations by FPs, and potential roles of RNA and DNA modifying enzymes in FP cytotoxicity. This review emphasizes the therapeutic potential of FPs and their role in personalized medicine Gmeiner, 2020.

Safety and Hazards

2-Isopropyl-4,6-dimethyl-5-pyrimidinol can cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name |

4,6-dimethyl-2-propan-2-ylpyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-5(2)9-10-6(3)8(12)7(4)11-9/h5,12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMACYEIIDPIVJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574902 | |

| Record name | 4,6-Dimethyl-2-(propan-2-yl)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-4,6-dimethyl-5-pyrimidinol | |

CAS RN |

88070-33-1 | |

| Record name | 4,6-Dimethyl-2-(propan-2-yl)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B3060721.png)

![6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline](/img/structure/B3060722.png)

![2-[4-(4-Methoxyphenyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3060728.png)

![3-[6-(1-Hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide](/img/structure/B3060735.png)

![1-(2-(3-Nitrophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3060736.png)